molecular formula C15H14F3N B15253208 [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B15253208
M. Wt: 265.27 g/mol
InChI Key: NFDKKFCQYCEGHD-UHFFFAOYSA-N
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Description

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C15H14F3N It is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki–Miyaura coupling reactions. These reactions are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl rings.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with molecular targets through its fluorinated phenyl rings. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific placement of fluorine atoms on both phenyl rings. This unique substitution pattern can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-1-(3-fluoro-4-methylphenyl)methanamine

InChI

InChI=1S/C15H14F3N/c1-10-2-3-11(6-14(10)17)8-19-9-12-4-5-13(16)15(18)7-12/h2-7,19H,8-9H2,1H3

InChI Key

NFDKKFCQYCEGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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